molecular formula C16H21N3O4S B10983464 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea

Cat. No.: B10983464
M. Wt: 351.4 g/mol
InChI Key: XKNBFKWPUJJHST-UHFFFAOYSA-N
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Description

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea: , commonly referred to as , is a synthetic organic molecule.

  • Its chemical formula is C₁₉H₂₀N₄O₃S, and its systematic name reflects its complex structure.
  • The compound features a urea moiety (NH₂CONH) linked to a phenyl ring, which in turn connects to a pyrrolidine ring. Additionally, it contains a tetrahydrothiophene ring with a carbonyl group.
  • The compound’s unique arrangement of functional groups makes it an interesting subject for study.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Reference 1 (if available) : Reference 2 (if available)

    Properties

    Molecular Formula

    C16H21N3O4S

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    1-(1,1-dioxothiolan-3-yl)-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea

    InChI

    InChI=1S/C16H21N3O4S/c20-15(19-7-1-2-8-19)12-4-3-5-13(10-12)17-16(21)18-14-6-9-24(22,23)11-14/h3-5,10,14H,1-2,6-9,11H2,(H2,17,18,21)

    InChI Key

    XKNBFKWPUJJHST-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

    Origin of Product

    United States

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